3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
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Overview
Description
7-Demethyl Ivabradine is a derivative of Ivabradine, a medication primarily used to manage heart-related chest pain and heart failure by reducing heart rate. This compound is known for its role in the pharmacological landscape, particularly in cardiovascular treatments .
Preparation Methods
The synthesis of 7-Demethyl Ivabradine involves several steps, including nucleophilic substitution reactions. One common method involves the reaction of a compound represented by formula II with a compound represented by formula III . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the quantitative determination and pharmacokinetic analysis of Ivabradine and its N-demethylated metabolite . This ensures that the compound meets the stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
7-Demethyl Ivabradine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Demethyl Ivabradine has a wide range of scientific research applications:
Mechanism of Action
7-Demethyl Ivabradine exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels . The molecular targets include the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a crucial role in regulating heart rate .
Comparison with Similar Compounds
7-Demethyl Ivabradine is unique compared to other heart rate-lowering agents due to its selective inhibition of the If channels. Similar compounds include:
Ivabradine: The parent compound, which also targets the If channels but has a different pharmacokinetic profile.
Beta-blockers: These reduce heart rate by blocking the effects of adrenaline on the heart but can have broader systemic effects.
Calcium channel blockers: These reduce heart rate by inhibiting calcium ion influx into cardiac cells but can affect blood pressure and myocardial contractility.
Properties
Molecular Formula |
C26H34N2O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3 |
InChI Key |
QBMUBWFMPCQUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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